8-Bromooctyl ethyl octanedioate
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Overview
Description
8-Bromooctyl ethyl octanedioate is an organic compound with the molecular formula C18H33BrO4. It is a brominated ester that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of the bromine atom, which makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromooctyl ethyl octanedioate typically involves a multi-step process:
Substitution Reaction: The initial step involves the substitution reaction of 1,6-dibromohexane with diethyl malonate to form 2-(6-bromohexyl) diethyl malonate.
Ester Hydrolysis and Decarboxylation: The intermediate compound undergoes ester hydrolysis and decarboxylation to yield 8-bromooctanoic acid.
Esterification: Finally, the 8-bromooctanoic acid is esterified with absolute ethyl alcohol to produce this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
- Using readily available raw materials such as 1,6-dibromohexane and diethyl malonate.
- Employing efficient reaction conditions to minimize side reactions.
- Implementing purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Bromooctyl ethyl octanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, making it a versatile intermediate.
Esterification and Hydrolysis: The ester functional group can undergo esterification and hydrolysis reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Catalysts: Acid or base catalysts are often used in esterification and hydrolysis reactions.
Oxidizing and Reducing Agents: Agents such as potassium permanganate (oxidizing) and lithium aluminum hydride (reducing) are used in respective reactions
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted products can be formed.
Hydrolysis Products: Hydrolysis of the ester group yields 8-bromooctanoic acid and ethanol.
Oxidation and Reduction Products: These reactions yield corresponding oxidized or reduced forms of the compound
Scientific Research Applications
8-Bromooctyl ethyl octanedioate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies involving brominated compounds and their biological activities.
Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceutical compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 8-Bromooctyl ethyl octanedioate involves its reactivity due to the bromine atom. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-1-octanol: A brominated alcohol with similar reactivity.
8-Bromooctanoic acid: The acid form of the compound, used in similar applications.
8-Bromo-1-octylamine: A brominated amine with comparable chemical properties
Uniqueness
8-Bromooctyl ethyl octanedioate is unique due to its ester functional group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in various organic synthesis processes .
Properties
CAS No. |
821015-82-1 |
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Molecular Formula |
C18H33BrO4 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
8-O-(8-bromooctyl) 1-O-ethyl octanedioate |
InChI |
InChI=1S/C18H33BrO4/c1-2-22-17(20)13-9-5-6-10-14-18(21)23-16-12-8-4-3-7-11-15-19/h2-16H2,1H3 |
InChI Key |
BWEYUZOLPRCJLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)OCCCCCCCCBr |
Origin of Product |
United States |
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